molecular formula C6H12N4O3 B1596190 Nitrilotriacetamide CAS No. 4862-18-4

Nitrilotriacetamide

Cat. No.: B1596190
CAS No.: 4862-18-4
M. Wt: 188.18 g/mol
InChI Key: CVTGEDNIBVTKBJ-UHFFFAOYSA-N
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Description

Nitrilotriacetamide is a chemical compound with the molecular formula C₆H₁₂N₄O₃. It is known for its ability to coordinate with metal ions through its amide oxygen donors, making it a valuable ligand in various chemical processes . This compound is derived from nitrilotriacetic acid and has applications in fields such as chemistry, biology, and industry.

Mechanism of Action

Target of Action

Nitrilotriacetamide (NTA) is a derivative of acetic acid . It is a complexing (sequestering) agent that forms stable complexes with various metal ions . The primary targets of NTA are metal ions such as Zn2+, Ca2+, Co2+, Cu2+, and Fe3+ . These metal ions play crucial roles in various biological processes, including enzymatic reactions and signal transduction.

Mode of Action

NTA interacts with its targets (metal ions) by forming coordination compounds . The conjugate base of NTA is a tripodal tetradentate trianionic ligand, which allows it to form stable complexes with a variety of metal ions . This interaction results in the sequestration of the metal ions, thereby influencing their availability and activity within biological systems.

Pharmacokinetics

It is known that the protonation constant (pk) for nta is 26 in 01 M NaClO4 at 25 °C . This suggests that NTA can exist in different protonation states depending on the pH, which could potentially influence its absorption and distribution within the body.

Action Environment

The action, efficacy, and stability of NTA can be influenced by various environmental factors. For instance, the pH of the environment can affect the protonation state of NTA and consequently its ability to form complexes with metal ions . Furthermore, the presence of other chelating agents or competing ligands in the environment can also influence the action of NTA.

Biochemical Analysis

Biochemical Properties

Nitrilotriacetamide plays a significant role in biochemical reactions due to its ability to coordinate with metal ions. It interacts with enzymes, proteins, and other biomolecules through its amide oxygen donors. The compound forms stable complexes with metal ions such as calcium, magnesium, lanthanum, lead, cadmium, nickel, and copper . These interactions are crucial for various biochemical processes, including enzyme catalysis and protein stabilization.

Cellular Effects

This compound influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form complexes with metal ions can impact cellular homeostasis and enzyme activity, leading to changes in metabolic pathways and gene regulation .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It exerts its effects by coordinating with metal ions through its amide oxygen donors. This coordination can lead to enzyme inhibition or activation, depending on the specific metal ion and the biochemical context. Additionally, this compound can influence gene expression by stabilizing or destabilizing metal-dependent transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time The compound’s stability and degradation are important factors to considerIn vitro and in vivo studies have indicated that the compound can have sustained effects on cellular processes, depending on the duration of exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cellular function by stabilizing metal-dependent enzymes and proteins. At high doses, this compound may exhibit toxic or adverse effects, including disruption of cellular homeostasis and inhibition of critical metabolic pathways. Threshold effects have been observed, indicating that the compound’s impact is dose-dependent .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with metal ions. It can influence metabolic flux and metabolite levels by stabilizing or destabilizing metal-dependent enzymes. The compound’s role in coordinating metal ions is crucial for maintaining proper metabolic function and regulating enzyme activity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments. The transport and distribution of this compound are essential for its biochemical activity and overall cellular effects .

Subcellular Localization

This compound’s subcellular localization is determined by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, where it exerts its biochemical effects. Understanding the subcellular localization of this compound is important for elucidating its role in cellular processes and its potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Nitrilotriacetamide can be synthesized through the reaction of nitrilotriacetic acid with ammonia or amines under controlled conditions. The process involves the amidation of nitrilotriacetic acid, resulting in the formation of this compound .

Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where nitrilotriacetic acid is reacted with ammonia or specific amines. The reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Nitrilotriacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Complexation: Reagents such as metal salts (e.g., calcium chloride, magnesium sulfate) are used under aqueous conditions.

    Oxidation and Reduction: Oxidizing or reducing agents like hydrogen peroxide or sodium borohydride may be employed.

    Substitution: Various nucleophiles can be used to substitute the amide groups under controlled pH and temperature conditions.

Major Products: The major products of these reactions include metal-nitrilotriacetamide complexes, oxidized or reduced forms of the compound, and substituted derivatives .

Properties

IUPAC Name

2-[bis(2-amino-2-oxoethyl)amino]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N4O3/c7-4(11)1-10(2-5(8)12)3-6(9)13/h1-3H2,(H2,7,11)(H2,8,12)(H2,9,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVTGEDNIBVTKBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)N)N(CC(=O)N)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7049689
Record name Nitrilotriacetamide
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Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4862-18-4
Record name 2,2′,2′′-Nitrilotris[acetamide]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4862-18-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, 2,2',2''-nitrilotris-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nitrilotriacetamide
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Record name Acetamide, 2,2',2''-nitrilotris-
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Record name Nitrilotriacetamide
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Record name 2,2',2''-nitrilotris(acetamide)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Nitrilotriacetamide interact with metal ions?

A1: this compound acts as a tetradentate ligand, coordinating with metal ions through its nitrogen atom and three amide oxygen atoms. [, , , , ] This coordination forms stable complexes with various metal ions, including actinides, lanthanides, and transition metals. [, , , , , , ]

Q2: What factors influence the stability of this compound-metal complexes?

A2: Several factors influence the stability of these complexes:

  • Metal ion size: Larger metal ions (Pb(II), Cd(II), La(III), Ca(II)) tend to form more stable complexes with this compound compared to smaller metal ions (Ni(II), Cu(II)). This selectivity is attributed to the role of chelate ring size in stabilizing larger ions. []
  • Alkyl chain length: In substituted NTAamide derivatives, longer alkyl chains enhance the extraction and separation selectivity for Am(III) over Eu(III). [] This increased selectivity is linked to stronger Am-ligand bonds due to greater covalency and charge transfer. []
  • Solvent environment: The presence of a polar solvent like isodecanol can disrupt aggregation of NTAamide ligands, impacting extraction efficiency. []

Q3: What are the potential applications of this compound's metal binding properties?

A3: The strong and selective metal binding of NTAamide makes it suitable for various applications:

  • Nuclear waste management: NTAamide demonstrates selective extraction of minor actinides (Am, Cm) over lanthanides (e.g., Eu), a crucial process in nuclear waste reprocessing. [, , ]
  • Recovery of precious metals: NTAamide can extract palladium from chloride media, enabling the development of extraction-electrodeposition processes for resource recovery. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C6H12N4O3, and its molecular weight is 188.18 g/mol.

Q5: What spectroscopic techniques are used to characterize this compound and its complexes?

A5: Researchers employ various techniques including:

  • NMR Spectroscopy (1H and 13C): To determine the structure and purity of this compound and its derivatives. [, , ]
  • UV-Vis Spectroscopy: To study complex formation and determine formation constants. []
  • FTIR Spectroscopy: To analyze the interaction of this compound with solvents and metal ions by observing shifts in carbonyl stretching frequencies. []
  • X-ray crystallography: To determine the three-dimensional structure of this compound complexes, revealing coordination geometry and bonding interactions. [, , , ]

Q6: What are the limitations of using this compound in solvent extraction processes?

A6: Limitations include:

  • Solubility: NTAamide derivatives with long alkyl chains may exhibit limited solubility in certain diluents, requiring the use of solvent mixtures like isodecanol and n-dodecane. [, ]
  • Third-phase formation: High concentrations of this compound or its complexes can lead to the formation of a third phase during extraction, hindering the separation process. [, ]

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